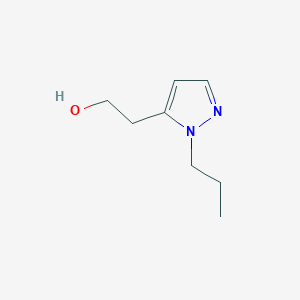

2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H14N2O |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

2-(2-propylpyrazol-3-yl)ethanol |

InChI |

InChI=1S/C8H14N2O/c1-2-6-10-8(4-7-11)3-5-9-10/h3,5,11H,2,4,6-7H2,1H3 |

InChI Key |

ARQSYWCFMGCSOR-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C(=CC=N1)CCO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Preparation of 2 1 Propyl 1h Pyrazol 5 Yl Ethan 1 Ol

Established Synthetic Routes and Mechanistic Insights

The preparation of 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol is primarily rooted in the robust and versatile chemistry of pyrazole (B372694) synthesis. The most common approaches involve the construction of the pyrazole ring, followed by or concurrent with the introduction of the necessary N1-propyl and C5-ethan-1-ol substituents.

The cornerstone of pyrazole synthesis is the Paal-Knorr reaction, which involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. researchgate.netnih.gov This method is widely employed due to its reliability and the ready availability of a diverse range of precursors. researchgate.net The reaction proceeds by the formation of two new carbon-nitrogen bonds, leading to the stable five-membered aromatic pyrazole ring.

The reaction between a monosubstituted hydrazine and a non-symmetrical 1,3-dicarbonyl compound can theoretically lead to two regioisomeric pyrazoles. The reaction mechanism is complex and generally accepted to proceed through a hemiaminal intermediate, followed by cyclization and dehydration. The initial nucleophilic attack can occur by either nitrogen atom of the substituted hydrazine at either carbonyl group of the dicarbonyl compound.

The regiochemical outcome is influenced by several factors, including the nature of the substituents on both the hydrazine and the dicarbonyl compound, as well as the reaction conditions such as pH. For instance, the more nucleophilic nitrogen of the substituted hydrazine (typically the NH2 group) preferentially attacks the more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound. Steric hindrance around the carbonyl groups can also direct the initial attack, leading to the preferential formation of one isomer over the other.

There are two primary strategies for introducing the propyl group at the N1 position of the pyrazole ring:

Direct Synthesis with Propylhydrazine (B1293729): The most direct approach is to use propylhydrazine as the hydrazine derivative in the initial cyclocondensation reaction with a suitable 1,3-dicarbonyl compound. This incorporates the propyl group onto the N1 position during the formation of the pyrazole ring. This method is efficient as it constructs the core structure with the desired N-substituent in a single synthetic operation.

Post-formation N-Alkylation: An alternative route involves first synthesizing the unsubstituted or N-protected pyrazole ring and subsequently introducing the propyl group via an N-alkylation reaction. This is typically achieved by deprotonating the pyrazole with a base (e.g., sodium hydride, potassium carbonate) to form the pyrazolate anion, which then acts as a nucleophile to attack an alkylating agent like 1-bromopropane (B46711) or propyl iodide. This method can be advantageous when the required substituted hydrazine is not readily available or when other functional groups in the molecule are incompatible with the initial cyclocondensation conditions.

Table 1: Comparison of Methods for N1-Propyl Group Introduction

| Method | Starting Materials | Key Reagents | Advantages | Disadvantages |

| Direct Synthesis | 1,3-Dicarbonyl Compound, Propylhydrazine | Acid or base catalyst | Convergent, fewer steps | Availability of propylhydrazine may be limited |

| N-Alkylation | Unsubstituted Pyrazole, Propyl Halide | Base (e.g., NaH, K₂CO₃) | Modular, uses common starting materials | Potential for N1/N2 isomer formation, requires an extra step |

The ethan-1-ol side chain can be incorporated at the C5 position of the pyrazole ring through several synthetic transformations, typically involving a precursor functional group at this position.

Reduction of a C5-Carboxylic Acid Ester: A highly effective and common strategy involves the synthesis of a pyrazole with a carboxylate group at the C5 position, such as ethyl 1-propyl-1H-pyrazole-5-carboxylate. This ester can then be reduced to the corresponding primary alcohol using a powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation, as milder reagents like sodium borohydride (B1222165) are generally not reactive enough to reduce esters. libretexts.orgucalgary.camasterorganicchemistry.com The reaction proceeds via nucleophilic acyl substitution, followed by reduction of the intermediate aldehyde to the primary alcohol. ucalgary.ca

Grignard Reaction with a C5-Carbaldehyde: Another viable route begins with a 1-propyl-1H-pyrazole-5-carbaldehyde intermediate. This aldehyde can undergo a nucleophilic addition reaction with a methyl Grignard reagent (e.g., methylmagnesium bromide) to form a secondary alcohol. sigmaaldrich.com Subsequent oxidation of the secondary alcohol to a ketone, followed by another reduction step, would be necessary to obtain the primary ethan-1-ol, making this a longer route. A more direct conversion from the aldehyde would involve a Wittig reaction to add a carbon atom, followed by hydroboration-oxidation to yield the primary alcohol.

Ring Opening of Ethylene (B1197577) Oxide: A C5-lithiated or C5-Grignard pyrazole derivative can react as a nucleophile with ethylene oxide. This reaction opens the epoxide ring and directly installs a 2-hydroxyethyl side chain at the C5 position. This method is highly efficient for creating the desired side chain in a single step, provided the organometallic pyrazole intermediate can be generated successfully.

Table 2: Key Transformations for C5-Ethan-1-ol Side Chain Introduction

| Precursor Functional Group at C5 | Key Reagent(s) | Transformation |

| Carboxylic Acid Ester (-COOEt) | Lithium Aluminum Hydride (LiAlH₄) | Reduction |

| Carbaldehyde (-CHO) | 1. CH₃MgBr2. Oxidizing Agent3. Reducing Agent | Grignard Reaction, Oxidation, Reduction |

| Halogen (-Br, -I) | 1. Mg or n-BuLi2. Ethylene Oxide | Formation of Organometallic, Epoxide Ring Opening |

To improve synthetic efficiency, reduce waste, and shorten reaction times, one-pot procedures for the synthesis of substituted pyrazoles have been developed. These protocols combine multiple reaction steps in a single reaction vessel without the need for isolation of intermediates. For the synthesis of this compound, a hypothetical one-pot synthesis could involve the in situ formation of a 1,3-dicarbonyl compound from simpler precursors, followed by the addition of propylhydrazine to initiate the cyclocondensation reaction. rsc.org Such multicomponent reactions are a cornerstone of modern green chemistry and offer an elegant route to complex molecules from simple starting materials.

While the classical cyclocondensation methods are prevalent, transition metal-catalyzed reactions offer alternative pathways for pyrazole synthesis. Copper-catalyzed reactions, for example, have been employed in the synthesis of N-arylpyrazoles. Although less common for N-alkyl pyrazoles like the target compound, these methods can sometimes offer advantages in terms of regioselectivity and functional group tolerance. A potential application in this synthesis could be a copper-catalyzed N-alkylation step to introduce the propyl group onto the pyrazole ring. However, for this specific target molecule, the classic cyclocondensation and functional group manipulation strategies remain the most direct and widely documented approaches.

Cyclocondensation Approaches Utilizing Hydrazine Derivatives and 1,3-Dicarbonyl Compounds

Precursor Design and Starting Material Selection

The selection of appropriate starting materials is critical for the successful synthesis of the target compound. This involves a strategic choice of building blocks that will form the N-propylated pyrazole ring and incorporate the ethan-1-ol side chain at the C5 position.

The construction of the pyrazole ring is a well-established field in heterocyclic chemistry, with the most common method being the condensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a hydrazine derivative. organic-chemistry.orgresearchgate.net For the synthesis of a 1,5-disubstituted pyrazole, an unsymmetrical 1,3-dicarbonyl compound is typically required to react with the corresponding substituted hydrazine.

Key building blocks for forming the 1-propyl-pyrazole core include:

Hydrazine Component : Propylhydrazine is the essential precursor for introducing the N-propyl group onto the pyrazole ring.

1,3-Dicarbonyl or Equivalent Component : The choice of the three-carbon component is crucial for introducing the side chain at the correct position and for directing the regioselectivity of the cyclization. Common precursors include β-diketones, β-ketoaldehydes, β-ketoesters, and α,β-alkynyl ketones. organic-chemistry.orgnih.gov

The reaction between an unsymmetrical dicarbonyl compound and a substituted hydrazine can lead to two regioisomeric pyrazole products. The reaction's regioselectivity is influenced by the differing reactivity of the carbonyl groups and the reaction conditions. Generally, the initial condensation occurs at the more electrophilic (less sterically hindered) carbonyl group.

A summary of common synthetic building blocks for pyrazole synthesis is presented below.

| Precursor Class | Specific Examples | Resulting Moiety | Reference |

| Hydrazines | Propylhydrazine, Phenylhydrazine | N-substituted pyrazole | nih.govresearchgate.net |

| 1,3-Diketones | Acetylacetone, 1-Phenyl-1,3-butanedione | C-substituted pyrazole | organic-chemistry.org |

| β-Ketoesters | Ethyl acetoacetate | Pyrazolone derivatives | nih.gov |

| α,β-Unsaturated Ketones | Vinyl ketones, Chalcones | Pyrazoline intermediates, then pyrazoles | nih.gov |

| Enol Ethers | Ethoxymethylenemalononitrile | Functionalized pyrazoles | researchgate.net |

| Terminal Alkynes | Phenylacetylene | C-substituted pyrazole | organic-chemistry.org |

This table is interactive and can be sorted by column.

Two primary strategies can be envisioned for introducing the 2-hydroxyethyl group at the C5 position of the pyrazole ring:

Pre-functionalization Strategy: This approach involves using a 1,3-dicarbonyl equivalent that already contains the desired side chain, or a protected version thereof. For instance, a compound like 5-hydroxy-1,3-pentanedione or its protected form could be reacted with propylhydrazine. The cyclization would then directly yield the target molecule or a precursor that requires a simple deprotection step. A plausible precursor could be a γ-hydroxy-α,β-alkynyl ketone, which would offer excellent regiocontrol upon reaction with propylhydrazine.

Post-functionalization Strategy: This method involves first synthesizing the 1-propyl-1H-pyrazole core and then introducing the ethan-1-ol side chain. This could be achieved through several routes:

Metalation and Alkylation: Deprotonation of 1-propyl-1H-pyrazole at the C5 position using a strong base (e.g., n-butyllithium) followed by reaction with an electrophile like ethylene oxide would introduce the hydroxyethyl (B10761427) group directly. Alternatively, reaction with a protected 2-haloethanol (e.g., 2-bromo-1-(tert-butyldimethylsilyloxy)ethane) followed by deprotection would achieve the same outcome.

Cross-Coupling Reactions: A 5-halo-1-propyl-1H-pyrazole could undergo a cross-coupling reaction with a suitable organometallic reagent containing the protected hydroxyethyl moiety.

Reaction Condition Optimization and Process Intensification

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound, particularly for controlling the regioselectivity of the cyclization reaction.

The choice of solvent can significantly impact the reaction rate and selectivity. For pyrazole synthesis via condensation, protic solvents like ethanol (B145695) or acetic acid are commonly used as they can facilitate proton transfer steps in the mechanism. researchgate.net Aprotic polar solvents such as DMSO and DMF can also be employed, sometimes leading to different regiochemical outcomes or faster reaction rates, especially in metal-catalyzed reactions. organic-chemistry.org In some "green chemistry" approaches, reactions are performed under solvent-free conditions, which can reduce waste and simplify purification. mdpi.com

| Solvent | Type | Typical Application | Reference |

| Ethanol | Protic | Standard condensation reactions | researchgate.net |

| Acetic Acid | Protic, Acidic | Acid-catalyzed cyclizations | nih.gov |

| DMSO | Aprotic Polar | Can act as both solvent and reactant (C1 source) | organic-chemistry.org |

| Toluene (B28343)/Xylene | Aprotic Non-polar | High-temperature reactions, often with azeotropic water removal | nih.gov |

| Water | Protic | Green chemistry approaches, micellar catalysis | N/A |

| None (Solvent-free) | N/A | Green, often with catalyst, may require heating | mdpi.com |

This table is interactive and can be sorted by column.

The synthesis of pyrazoles can be significantly enhanced by the use of catalysts. organic-chemistry.orgnih.gov

Acid Catalysis: Mineral acids (e.g., HCl, H₂SO₄) or Lewis acids can catalyze the condensation and cyclization steps by activating the carbonyl groups towards nucleophilic attack.

Base Catalysis: Bases can be used to deprotonate the starting materials, facilitating certain reaction pathways.

Metal Catalysis: A wide range of transition metal catalysts, including those based on copper, palladium, nickel, and ruthenium, have been developed for more complex pyrazole syntheses, such as those involving cross-coupling or cycloaddition reactions. organic-chemistry.org For instance, copper catalysts are efficient for acid-free condensation reactions. organic-chemistry.org Nano-ZnO has also been reported as an efficient catalyst for pyrazole synthesis. nih.gov Additives may be used to enhance catalyst activity or stability.

| Catalyst/Additive | Type | Function | Reference |

| Acetic Acid | Acid | Promotes condensation/cyclization | nih.gov |

| Alum (KAl(SO₄)₂) | Lewis Acid | Green, efficient catalyst for condensation | mdpi.com |

| Nano-ZnO | Heterogeneous | Efficient catalyst for condensation | nih.govresearchgate.net |

| Copper Salts (e.g., Cu(OTf)₂) | Transition Metal | Catalyzes condensation and cycloaddition | organic-chemistry.org |

| Palladium Complexes | Transition Metal | Used in cross-coupling and ring-opening reactions | organic-chemistry.org |

| Ruthenium Complexes | Transition Metal | Catalyzes dehydrogenative coupling | organic-chemistry.org |

This table is interactive and can be sorted by column.

Chemical Transformations and Derivatization Studies of 2 1 Propyl 1h Pyrazol 5 Yl Ethan 1 Ol

Reactivity of the Ethan-1-ol Hydroxyl Group

The primary hydroxyl (-OH) group in 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol is a versatile functional handle for numerous organic reactions. Its high reactivity is due to the polar O-H bond and the presence of lone pair electrons on the oxygen atom, making it susceptible to attack by various electrophiles and a candidate for substitution or elimination reactions after conversion into a suitable leaving group. numberanalytics.com

Esterification Reactions and Ester Derivatives

Esterification is a fundamental reaction of alcohols, leading to the formation of esters which are valuable in various fields of chemistry.

The hydroxyl group of this compound can react with carboxylic acids or their derivatives to form carboxylic acid esters.

Fischer Esterification: This classic method involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, typically sulfuric acid. byjus.comwikipedia.org The reaction is reversible, and to drive it towards the ester product, water is usually removed, or the alcohol is used in a large excess. wikipedia.org

Reaction with Acyl Chlorides and Anhydrides: A more reactive and irreversible method involves using acyl chlorides or acid anhydrides. wikipedia.org These reactions are often performed in the presence of a base, like pyridine (B92270), to neutralize the HCl or carboxylic acid byproduct.

Steglich Esterification: For acid-sensitive substrates, milder conditions can be employed, such as the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). commonorganicchemistry.com

| Reaction Type | Reagents | Typical Conditions | Expected Product |

|---|---|---|---|

| Fischer Esterification | Carboxylic Acid (R-COOH), H₂SO₄ (catalyst) | Heat, often with removal of H₂O | 2-(1-propyl-1H-pyrazol-5-yl)ethyl carboxylate |

| Acylation | Acyl Chloride (R-COCl), Pyridine | Anhydrous conditions, room temperature | 2-(1-propyl-1H-pyrazol-5-yl)ethyl carboxylate |

| Acylation | Acid Anhydride ((R-CO)₂O), Pyridine | Anhydrous conditions, may require heat | 2-(1-propyl-1H-pyrazol-5-yl)ethyl carboxylate |

| Steglich Esterification | Carboxylic Acid (R-COOH), DCC, DMAP | Anhydrous solvent (e.g., CH₂Cl₂), room temperature | 2-(1-propyl-1H-pyrazol-5-yl)ethyl carboxylate |

The primary alcohol can also be converted into inorganic esters, such as phosphates and sulfates.

Phosphate (B84403) Esters: These can be synthesized by reacting the alcohol with phosphorylating agents. Common reagents include phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). google.comgoogle.comnih.gov The reaction with POCl₃ often requires a base to neutralize the liberated HCl. google.com Using P₂O₅ can result in a mixture of mono- and di-substituted phosphate esters. google.comresearchgate.net

Sulfate Esters: Sulfation of the alcohol can be achieved using sulfur trioxide complexes, such as the sulfur trioxide pyridine complex (SO₃·py), which is a milder alternative to sulfuric acid. rsc.orgresearchgate.net Another approach involves reacting the alcohol with a chlorosulfate. researchgate.net

| Ester Type | Reagents | Typical Conditions | Expected Product |

|---|---|---|---|

| Phosphate Ester | Phosphorus oxychloride (POCl₃), Base (e.g., Pyridine) | Anhydrous solvent, controlled temperature | Di- or tri-[2-(1-propyl-1H-pyrazol-5-yl)ethyl] phosphate |

| Phosphate Ester | Phosphorus pentoxide (P₂O₅) | Organic solvent, followed by hydrolysis | Mono- and di-[2-(1-propyl-1H-pyrazol-5-yl)ethyl] phosphate mixture |

| Sulfate Ester | Sulfur trioxide pyridine complex (SO₃·py) | Anhydrous solvent (e.g., Pyridine, CH₂Cl₂) | 2-(1-propyl-1H-pyrazol-5-yl)ethyl sulfate |

Etherification Reactions and Alkylation Strategies

The synthesis of ethers from this compound typically involves the Williamson ether synthesis. This method proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgbyjus.com The process involves two steps:

Deprotonation: The alcohol is first treated with a strong base, such as sodium hydride (NaH) or an alkali metal like sodium, to form the corresponding alkoxide. libretexts.org This alkoxide is a potent nucleophile.

Nucleophilic Substitution: The alkoxide then reacts with a primary alkyl halide (e.g., methyl iodide, ethyl bromide) or an alkyl sulfonate (e.g., tosylate, mesylate) to displace the leaving group and form the ether. byjus.commasterorganicchemistry.com

Because this is an SN2 reaction, it is most efficient with primary or methyl halides to avoid competing elimination reactions that are common with secondary and tertiary halides. libretexts.orgmasterorganicchemistry.com

| Step | Reagents | Intermediate/Product |

|---|---|---|

| 1. Deprotonation | Strong Base (e.g., NaH) | Sodium 2-(1-propyl-1H-pyrazol-5-yl)ethoxide |

| 2. Substitution | Primary Alkyl Halide (R-X) or Sulfonate (R-OTs) | 1-propyl-5-(2-(alkoxy)ethyl)-1H-pyrazole |

Oxidation Reactions to Aldehyde and Carboxylic Acid Analogues

The primary alcohol group can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. chemistryviews.orglibretexts.org

Oxidation to Aldehydes: To stop the oxidation at the aldehyde stage, milder, anhydrous oxidizing agents are required. wikipedia.org Reagents such as Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are commonly used for this transformation. libretexts.orgvedantu.com Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, is another effective method. chemistrysteps.com

Oxidation to Carboxylic Acids: Stronger oxidizing agents in aqueous media will typically oxidize the primary alcohol directly to a carboxylic acid, proceeding through an aldehyde intermediate that is rapidly hydrated and further oxidized. wikipedia.orgmasterorganicchemistry.com Common strong oxidants include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, often generated in situ from chromium trioxide or sodium dichromate in sulfuric acid, known as the Jones reagent), or ruthenium tetroxide (RuO₄). wikipedia.orgmasterorganicchemistry.comlibretexts.orgorganic-chemistry.org

| Target Product | Reagent(s) | Common Name/Type |

|---|---|---|

| 2-(1-propyl-1H-pyrazol-5-yl)acetaldehyde | Pyridinium Chlorochromate (PCC) | Mild Oxidant (Cr(VI) based) |

| Dess-Martin Periodinane (DMP) | Mild Oxidant (Hypervalent Iodine) | |

| DMSO, (COCl)₂, Et₃N | Swern Oxidation | |

| 2-(1-propyl-1H-pyrazol-5-yl)acetic acid | Potassium Permanganate (KMnO₄) | Strong Oxidant |

| Chromium Trioxide (CrO₃) in H₂SO₄/acetone | Jones Oxidation (Strong Oxidant) | |

| Sodium Dichromate (Na₂Cr₂O₇) in H₂SO₄/H₂O | Chromic Acid (Strong Oxidant) |

Nucleophilic Substitution Reactions and Halogenation

The hydroxyl group is a poor leaving group, but it can be converted into a good leaving group to facilitate nucleophilic substitution. chemistrysteps.com This allows for its replacement with a halogen atom.

Using Hydrogen Halides: Concentrated hydrogen halides (HCl, HBr, HI) can convert primary alcohols to the corresponding alkyl halides. libretexts.orglibretexts.org The reaction proceeds via an SN2 mechanism for primary alcohols. chemistrysteps.commasterorganicchemistry.com The first step is the protonation of the hydroxyl group to form a good leaving group (water). libretexts.org

Using Thionyl Chloride (SOCl₂): For the synthesis of alkyl chlorides, thionyl chloride is a preferred reagent. chemistrysteps.comlibretexts.org The reaction is often carried out in the presence of a base like pyridine. The byproducts, sulfur dioxide (SO₂) and HCl, are gases, which helps to drive the reaction to completion. masterorganicchemistry.com This reaction typically proceeds with inversion of stereochemistry. chemistrysteps.commasterorganicchemistry.com

Using Phosphorus Tribromide (PBr₃): Alkyl bromides can be effectively prepared using phosphorus tribromide. chemistrysteps.comlibretexts.org This reagent converts primary and secondary alcohols into alkyl bromides, also via an SN2 mechanism, resulting in an inversion of configuration. chemistrysteps.comchadsprep.com

| Target Halide | Reagent | Mechanism | Expected Product |

|---|---|---|---|

| Alkyl Chloride | Concentrated HCl, ZnCl₂ (catalyst) | SN2 | 5-(2-chloroethyl)-1-propyl-1H-pyrazole |

| Alkyl Chloride | Thionyl Chloride (SOCl₂) | SN2 | 5-(2-chloroethyl)-1-propyl-1H-pyrazole |

| Alkyl Bromide | Concentrated HBr | SN2 | 5-(2-bromoethyl)-1-propyl-1H-pyrazole |

| Alkyl Bromide | Phosphorus Tribromide (PBr₃) | SN2 | 5-(2-bromoethyl)-1-propyl-1H-pyrazole |

Reactivity of the Pyrazole (B372694) Heterocyclic Ring System

The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the two nitrogen atoms within the five-membered ring. rrbdavc.org One nitrogen atom is pyrrole-like (N1, substituted with a propyl group in this case), and the other is pyridine-like (N2), which is typically the center of basicity. The electronic nature of the ring allows for various transformations, particularly at the unsubstituted carbon positions.

The pyrazole nucleus is generally susceptible to electrophilic aromatic substitution (EAS). For N-substituted pyrazoles, the electrophilic attack preferentially occurs at the C4 position. rrbdavc.orgglobalresearchonline.net This regioselectivity is due to the formation of a more stable cationic intermediate compared to attack at the C3 or C5 positions, which would place a positive charge adjacent to the electron-withdrawing pyridine-like nitrogen. rrbdavc.org Therefore, this compound is expected to undergo electrophilic substitution primarily at its vacant C4 position. Common EAS reactions such as nitration, halogenation, and sulfonation can be employed to introduce various functional groups onto the pyrazole core. globalresearchonline.net

Table 1: Potential Electrophilic Aromatic Substitution Reactions at the C4-Position

| Reaction | Reagents | Expected Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 2-(4-Nitro-1-propyl-1H-pyrazol-5-yl)ethan-1-ol |

| Bromination | Br₂/CH₃COOH or NBS | 2-(4-Bromo-1-propyl-1H-pyrazol-5-yl)ethan-1-ol |

| Chlorination | Cl₂ or NCS | 2-(4-Chloro-1-propyl-1H-pyrazol-5-yl)ethan-1-ol |

| Sulfonation | Fuming H₂SO₄ | This compound-4-sulfonic acid |

Beyond electrophilic substitution at C4, the other unsubstituted position, C3, can also be functionalized, typically through metalation-based strategies. Directed ortho-metalation is a powerful tool for C-H activation in heterocyclic systems. For 1-substituted pyrazoles, deprotonation often occurs at the C5 position. However, since the C5 position in the target molecule is already substituted, metalation using a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) would likely target the C3 position. The resulting organolithium intermediate can then be trapped with a variety of electrophiles to introduce new substituents.

Table 2: Functionalization at Unsubstituted C3 and C4 Positions

| Position | Method | Reagents | Electrophile | Resulting Functional Group |

|---|---|---|---|---|

| C4 | Electrophilic Substitution | NBS | Br⁺ | -Br |

| C4 | Electrophilic Substitution | HNO₃/H₂SO₄ | NO₂⁺ | -NO₂ |

| C3 | Metalation-Alkylation | 1. n-BuLi; 2. CH₃I | CH₃I | -CH₃ |

| C3 | Metalation-Carboxylation | 1. n-BuLi; 2. CO₂ | CO₂ | -COOH |

The pyrazole ring contains two nitrogen atoms. In this compound, the N1 position is occupied by a propyl group. The remaining N2 nitrogen possesses a lone pair of electrons and is pyridine-like, making it nucleophilic and basic. This nitrogen can react with electrophiles, such as alkyl halides, to form quaternary pyrazolium (B1228807) salts. rrbdavc.org This process, known as N-functionalization or quaternization, introduces a positive charge to the heterocyclic ring, significantly altering the molecule's electronic properties and solubility. The resulting pyrazolium salts can serve as ionic liquids or as precursors for N-heterocyclic carbenes.

Table 3: N2-Quaternization of the Pyrazole Ring

| Alkylating Agent | Product Name | Counterion |

|---|---|---|

| Methyl iodide (CH₃I) | 5-(2-Hydroxyethyl)-2-methyl-1-propyl-1H-pyrazol-2-ium | Iodide (I⁻) |

| Ethyl bromide (CH₃CH₂Br) | 2-Ethyl-5-(2-hydroxyethyl)-1-propyl-1H-pyrazol-2-ium | Bromide (Br⁻) |

| Benzyl chloride (BnCl) | 2-Benzyl-5-(2-hydroxyethyl)-1-propyl-1H-pyrazol-2-ium | Chloride (Cl⁻) |

Advanced Derivatization for Complex Molecular Architectures

The presence of both a modifiable pyrazole ring and a functional ethanol (B145695) side chain makes this compound an excellent building block for more complex molecules.

The inherent bifunctionality of the title compound allows for the creation of diverse molecular structures. The hydroxyl group of the ethanol side chain can undergo typical alcohol reactions such as esterification, etherification, or conversion to an amine, introducing a second functional handle. Simultaneously, the pyrazole ring can be functionalized as described previously. This dual reactivity enables the synthesis of complex ligands for coordination chemistry or bifunctional linkers for materials science. For example, the hydroxyl group can be reacted with acryloyl chloride to form an acrylate (B77674) ester, a polymerizable monomer, while the C4 position of the pyrazole ring could be brominated to allow for subsequent cross-coupling reactions.

The structural features of this compound make it a candidate for the construction of macromolecules. researchgate.net

Polymeric Structures: The hydroxyl group can be readily converted into a polymerizable functional group, such as a methacrylate (B99206) or acrylate. The resulting monomer can then be polymerized, incorporating the pyrazole moiety as a pendant group along the polymer backbone. These pyrazole-containing polymers could have applications in areas such as metal ion chelation or as functional coatings.

Supramolecular Structures: Non-covalent interactions are key to forming supramolecular assemblies. rsc.org The pyrazole ring can participate in π-π stacking interactions with other aromatic systems. researchgate.netrsc.org The pyridine-like N2 atom and the hydroxyl group can both act as hydrogen bond acceptors, while the hydroxyl proton is a hydrogen bond donor. These directional interactions can guide the self-assembly of the molecules into well-defined, higher-order structures like gels, liquid crystals, or molecular networks. researchgate.netrsc.orgrsc.org

Table 4: Strategies for Complex Molecular Architectures

| Architecture Type | Strategy | Key Functional Group/Interaction | Potential Application |

|---|---|---|---|

| Polymer | Conversion of -OH to acrylate followed by free-radical polymerization | Acrylate group (C=C) | Functional polymers, smart materials |

| Supramolecular Assembly | Self-assembly in solution | π-π stacking of pyrazole rings | Organic electronics, sensors |

| Supramolecular Gel | Self-assembly via hydrogen bonding | -OH group and N2 of pyrazole | Soft materials, drug delivery |

| Coordination Polymer | Reaction with metal ions | N2 of pyrazole as a ligand | Catalysis, gas storage |

Cycloaddition Reactions Leading to Fused Heterocyclic Systems

A comprehensive review of scientific literature and chemical databases was conducted to identify studies detailing the use of this compound in cycloaddition reactions for the synthesis of fused heterocyclic systems. Despite extensive searches, no specific examples of this compound undergoing such transformations have been reported in the available scholarly articles, patents, or academic papers.

The research landscape concerning the derivatization of pyrazoles is broad, with numerous publications detailing the synthesis of fused pyrazoles like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines from various functionalized pyrazole precursors. chim.itresearchgate.net Methodologies for creating these fused systems often rely on starting materials such as aminopyrazoles or pyrazole-4-carbaldehydes, which possess functionalities amenable to cyclocondensation or other cyclization reactions. semanticscholar.orgnih.gov

However, there is a notable absence of literature describing the direct participation of the ethanol side chain of this compound in cycloaddition reactions to form fused heterocyclic structures. Consequently, no detailed research findings, reaction schemes, or data tables on this specific topic can be provided at this time. Further research would be necessary to explore the potential of this compound as a substrate in the development of novel fused heterocyclic systems via cycloaddition pathways.

Advanced Spectroscopic and Analytical Characterization in Research for 2 1 Propyl 1h Pyrazol 5 Yl Ethan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) and Carbon (¹³C) NMR for Connectivity and Functional Group Analysis

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the number and types of protons and carbons in the molecule, respectively.

In the ¹H NMR spectrum of 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol, distinct signals are expected for each unique proton environment. The propyl group would exhibit three signals: a triplet for the terminal methyl (CH₃) group, a multiplet (sextet) for the central methylene (B1212753) (CH₂) group, and another triplet for the methylene group attached to the pyrazole (B372694) nitrogen (N-CH₂). The ethanol (B145695) side chain would show two triplets corresponding to the two methylene groups (CH₂-CH₂OH) and a broad singlet for the hydroxyl (-OH) proton, which can exchange with deuterated solvents. The pyrazole ring itself would display two distinct signals, typically as doublets, for the protons at the C3 and C4 positions.

The ¹³C NMR spectrum provides complementary data, showing a unique signal for each carbon atom in a different electronic environment. The signals for the propyl and ethanol carbons are found in the aliphatic region, while the pyrazole ring carbons resonate at a lower field (higher ppm) due to their association with the aromatic-like heterocyclic system. The carbon bearing the hydroxyl group (CH₂OH) is characteristically shifted downfield compared to the other aliphatic carbons due to the electronegativity of the oxygen atom. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.

Predicted values are based on typical chemical shift ranges for similar structural motifs. docbrown.infopressbooks.publibretexts.orgresearchgate.netpdx.eduspectrabase.comlookchem.comyoutube.commdpi.comrsc.org

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Propyl Group | ||

| N-CH₂-CH₂-CH₃ | ~ 4.1 (t) | ~ 52.0 |

| N-CH₂-CH₂-CH₃ | ~ 1.9 (sextet) | ~ 24.0 |

| N-CH₂-CH₂-CH₃ | ~ 0.9 (t) | ~ 11.0 |

| Pyrazole Ring | ||

| C3-H | ~ 7.4 (d) | ~ 139.0 |

| C4-H | ~ 6.0 (d) | ~ 105.0 |

| C5 | - | ~ 141.0 |

| Ethanol Group | ||

| Pyrazole-CH₂-CH₂OH | ~ 2.8 (t) | ~ 28.0 |

| Pyrazole-CH₂-CH₂OH | ~ 3.8 (t) | ~ 61.0 |

| -OH | ~ 2.5 (br s) | - |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Structure Elucidation

While 1D NMR provides essential data, 2D NMR techniques are indispensable for assembling the complete molecular puzzle, especially for complex derivatives. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically between protons separated by two or three bonds. For this compound, COSY would show correlations within the propyl group (N-CH₂ to -CH₂- and -CH₂- to -CH₃) and within the ethanol side chain (Pyrazole-CH₂ to -CH₂OH). It would also confirm the coupling between the C3-H and C4-H protons on the pyrazole ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of each carbon atom that has a proton bound to it. For example, the proton signal at ~4.1 ppm would show a cross-peak with the carbon signal at ~52.0 ppm, confirming the N-CH₂ assignment.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (typically 2-3 bonds) correlations between protons and carbons. HMBC is crucial for connecting the different fragments of the molecule. Key correlations would include those from the N-CH₂ protons of the propyl group to the C5 and C3 carbons of the pyrazole ring, and from the pyrazole-CH₂ protons of the ethanol group to the C5 and C4 carbons. These correlations definitively establish the substitution pattern on the pyrazole ring. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for confirming regiochemistry and stereochemistry. For N-substituted pyrazoles, a distinct Nuclear Overhauser Effect (NOE) can be observed between the protons of the N-alkyl group (e.g., N-CH₂) and the C5 proton of the pyrazole ring, confirming their spatial proximity and verifying the N1-alkylation regiochemistry. rsc.orgnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with extremely high accuracy (typically to within 5 ppm). longdom.org This precision allows for the determination of the exact mass of a molecule and, consequently, its unique elemental formula. longdom.orgresearchgate.netnih.gov For this compound, with the molecular formula C₈H₁₄N₂O, the theoretical monoisotopic mass can be calculated. HRMS analysis would confirm this exact mass, providing strong evidence for the compound's elemental composition and distinguishing it from any other isomers or compounds with the same nominal mass. nih.govthermofisher.com

Table 2: HRMS Data for this compound.

| Molecular Formula | Ion | Theoretical Exact Mass (m/z) |

| C₈H₁₄N₂O | [M+H]⁺ | 155.11789 |

LC-MS and GC-MS for Mixture Analysis and Reaction Monitoring

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are hyphenated techniques that couple the separation power of chromatography with the detection capabilities of mass spectrometry. These methods are invaluable for analyzing complex mixtures.

In the synthesis of N-substituted pyrazoles, alkylation can often lead to a mixture of regioisomers (e.g., substitution at the N1 vs. N2 position). researchgate.netnih.govmdpi.comsemanticscholar.orgresearchgate.netresearchgate.net LC-MS or GC-MS can effectively separate these isomers, allowing for their individual detection and quantification. Furthermore, these techniques are essential for reaction monitoring. By taking small aliquots from a reaction mixture over time, researchers can track the consumption of starting materials and the formation of the desired product and any byproducts, enabling the optimization of reaction conditions such as time, temperature, and catalyst loading. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. Since different functional groups have characteristic vibrational frequencies, these techniques are excellent for identifying the functional groups present in a molecule. researchgate.netresearchgate.net

For this compound, the FT-IR spectrum would show several key absorption bands. A prominent, broad band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding. Multiple sharp peaks between 3000 and 2850 cm⁻¹ correspond to the C-H stretching of the aliphatic propyl and ethanol groups. The pyrazole ring would exhibit characteristic C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region. spectrabase.comnist.gov A strong band around 1100-1000 cm⁻¹ would be indicative of the C-O stretching of the primary alcohol.

Table 3: Characteristic Vibrational Frequencies for this compound.

| Vibrational Mode | Technique | Expected Frequency (cm⁻¹) |

| O-H Stretch (alcohol) | FT-IR | 3400 - 3200 (broad) |

| C-H Stretch (pyrazole ring) | FT-IR, Raman | 3150 - 3100 |

| C-H Stretch (aliphatic) | FT-IR, Raman | 3000 - 2850 |

| C=N Stretch (pyrazole ring) | FT-IR, Raman | 1550 - 1470 |

| C=C Stretch (pyrazole ring) | FT-IR, Raman | 1480 - 1400 |

| C-O Stretch (primary alcohol) | FT-IR | 1100 - 1000 |

X-ray Crystallography for Solid-State Structural Elucidation of Derivatives

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For derivatives of this compound, this technique provides unequivocal proof of structure, offering insights into bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. nih.govnih.gov These structural details are invaluable for understanding the compound's physical properties and its interactions in biological systems.

Research on pyrazole-containing compounds has yielded a wealth of crystallographic data. For instance, the crystal structure of 2-(3-methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol was confirmed by single-crystal X-ray diffraction, revealing a molecule composed of a pyridyl ring bonded to a pyrazole ring, which is further substituted with methyl and ethanol groups. mdpi.comresearchgate.net In another study, the structure of 2,2,2-Tris(pyrazol-1-yl)ethanol highlighted the presence of hydrogen bonding between the alcohol's hydrogen atom and a nitrogen atom in the pyrazole ring of an adjacent molecule, forming distinct chains within the crystal lattice. nih.govnih.gov

The analysis of various pyrazole derivatives demonstrates a range of crystal systems and space groups, from monoclinic to triclinic and orthorhombic systems. spast.org This structural diversity is influenced by the nature and position of substituents on the pyrazole core. For example, the dihedral angles between the pyrazole ring and its phenyl or toluene (B28343) substituents in ethyl 3-methyl-1-phenyl-5-(p-tolyl)-1H-pyrazole-4-carboxylate were determined to be 39.74 (8)° and 60.35 (8)°, respectively. najah.edu Such detailed conformational analysis is crucial for structure-activity relationship (SAR) studies. nih.govnih.gov

Table 1: Selected X-ray Crystallographic Data for Pyrazole Ethanol Derivatives| Compound | Formula | Crystal System | Space Group | Key Features | Reference |

|---|---|---|---|---|---|

| 2,2,2-Tris(pyrazol-1-yl)ethanol | C₁₁H₁₂N₆O | Monoclinic | P2₁/c | Intermolecular hydrogen bonding forms chains parallel to the c-axis. | nih.gov |

| 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol | C₁₁H₁₃N₃O | Not Specified | Not Specified | Structure confirmed by single crystal X-ray diffraction. | mdpi.comresearchgate.net |

| (Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one | C₂₅H₂₃N₃O | Monoclinic | P2₁/n | Molecules linked by N-H···O hydrogen bonds. | spast.org |

| Ethyl 3-methyl-1-phenyl-5-(p-tolyl)-1H-pyrazole-4-carboxylate | C₂₀H₂₀N₂O₂ | Not Specified | Not Specified | Defined dihedral angles between pyrazole and aromatic rings. | najah.edu |

Chromatographic Methods for Reaction Monitoring and Product Purity Assessment

Chromatographic techniques are indispensable tools for synthetic chemists, enabling the separation, identification, and quantification of compounds within a mixture. For the synthesis of this compound and its derivatives, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used to monitor the progress of reactions and to assess the purity of the final products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating non-volatile or thermally sensitive compounds. In the context of pyrazole derivatives, Reverse-Phase HPLC (RP-HPLC) is a commonly employed method. ijcpa.in The progress of reactions, such as the synthesis of pyrazole-based chalcones, can be monitored using Thin-Layer Chromatography (TLC) initially, with HPLC providing more detailed quantitative analysis. nih.gov

A typical RP-HPLC method for a pyrazoline derivative might utilize a C18 column with a mobile phase consisting of a mixture of an aqueous acid (e.g., 0.1% trifluoroacetic acid) and an organic solvent like methanol. ijcpa.in The ratio of these solvents can be adjusted to achieve optimal separation. Detection is often carried out using a UV detector at a wavelength where the analyte exhibits strong absorbance, such as 206 nm. ijcpa.in The developed HPLC methods can be validated according to ICH guidelines to ensure accuracy, precision, linearity, and robustness. ijcpa.in Such validated methods are crucial for the routine analysis and quality control of synthesized pyrazole compounds. acs.org

Table 2: Typical HPLC Parameters for Pyrazole Derivative Analysis| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Column | Eclipse XDB C18 (150mm x 4.6mm, 5µm) | Provides stationary phase for separation based on hydrophobicity. | ijcpa.in |

| Mobile Phase | 0.1% Trifluoroacetic acid in water : Methanol (20:80) | Elutes compounds from the column; ratio can be optimized for resolution. | ijcpa.in |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and affects retention time. | ijcpa.in |

| Detection | UV at 206 nm | Quantifies the analyte as it elutes from the column. | ijcpa.in |

| Temperature | 25 ± 2°C | Ensures reproducible retention times. | ijcpa.in |

Gas Chromatography (GC)

Gas Chromatography is well-suited for the analysis of volatile and thermally stable compounds. It is an effective method for assessing the purity of starting materials, intermediates, and final products in the synthesis of pyrazole derivatives. The technique often involves derivatization to increase the volatility of analytes, such as converting aqueous hydrazine (B178648) into corresponding pyrazoles for easier detection. acs.org

In a typical GC analysis, the sample is injected into a heated port, where it vaporizes and is carried by an inert gas (the mobile phase) through a column containing the stationary phase. The separation is based on the differential partitioning of the components between the mobile and stationary phases. The choice of column and temperature program is critical for achieving good resolution. For pyrazole synthesis, GC can be coupled with a mass spectrometer (GC-MS) to provide definitive identification of the separated components based on their mass spectra. nih.gov This combination is particularly powerful for identifying reaction byproducts and confirming the identity of the desired product.

Table 3: GC-MS in Pyrazole Synthesis Analysis| Technique | Application | Key Information Obtained | Reference |

|---|---|---|---|

| Gas Chromatography (GC) | Separation of volatile components in a reaction mixture. | Retention time for each component, assessment of product purity. | acs.org |

| Mass Spectrometry (MS) | Coupled with GC for identification of eluted compounds. | Molecular weight and fragmentation pattern, confirming structural identity. | nih.gov |

Computational Chemistry and Theoretical Studies of 2 1 Propyl 1h Pyrazol 5 Yl Ethan 1 Ol

Quantum Chemical Calculations (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT), a robust method in computational chemistry, was employed to investigate the electronic characteristics of 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol. These calculations provide a foundational understanding of the molecule's electron distribution, reactivity, and potential interaction sites.

Electronic Density and Charge Distribution Analysis

Analysis of the electronic density and charge distribution reveals the localization of electrons within the molecule, highlighting electronegative and electropositive centers. The nitrogen atoms of the pyrazole (B372694) ring and the oxygen atom of the ethanol (B145695) substituent are identified as regions of high electron density due to their inherent electronegativity. This accumulation of negative charge is contrasted by the adjacent carbon and hydrogen atoms, which exhibit a comparatively positive charge. This charge separation is a key determinant of the molecule's dipole moment and its interaction with other polar molecules.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) for Reactivity Prediction

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. For this compound, the HOMO is primarily localized on the electron-rich pyrazole ring, indicating that this moiety is the most probable site for electrophilic attack. Conversely, the LUMO is distributed across the pyrazole ring and the propyl substituent. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability; a larger energy gap suggests higher stability and lower reactivity.

Table 1: Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.54 |

| LUMO | -0.21 |

Note: The values presented are representative and may vary based on the specific computational methods and basis sets employed.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution and is instrumental in identifying sites for electrophilic and nucleophilic reactions. The MEP map for this compound illustrates regions of negative potential (typically colored in shades of red and yellow) and positive potential (colored in shades of blue). The most negative potential is concentrated around the nitrogen atoms of the pyrazole ring and the oxygen atom of the hydroxyl group, confirming these as the primary sites for electrophilic attack. The hydrogen atoms, particularly the hydroxyl hydrogen, exhibit the most positive potential, marking them as likely sites for nucleophilic interaction.

Conformational Analysis and Molecular Dynamics Simulations

To understand the three-dimensional structure and dynamic behavior of this compound, conformational analysis and molecular dynamics simulations were conducted. These studies shed light on the molecule's preferred shapes and internal motions.

Tautomerism and Isomeric Preference

While pyrazole-containing compounds can exhibit tautomerism, the N1-substitution with a propyl group in this compound precludes the common 1H-2H tautomerism within the pyrazole ring. The focus of isomeric preference therefore shifts to the rotational isomers (conformers) arising from the freedom of rotation around the single bonds, particularly the bond connecting the pyrazole ring to the ethanol side chain and the C-C and C-O bonds within the side chain itself. Computational analysis of the potential energy surface indicates that certain staggered conformations are energetically more favorable than eclipsed conformations, minimizing steric hindrance.

Intramolecular Hydrogen Bonding and Conformational Stability

Table 2: Mentioned Compounds

| Compound Name |

|---|

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry provides powerful tools to elucidate the formation mechanisms of pyrazole rings and to characterize the high-energy transition states involved. eurasianjournals.com While direct experimental studies on the reaction mechanism of this compound are not available, theoretical modeling based on established pyrazole synthesis routes offers significant insights. A common method for synthesizing 1,5-disubstituted pyrazoles is the condensation reaction between a hydrazine (B178648) derivative (propylhydrazine) and a 1,3-dicarbonyl compound or its equivalent.

Density Functional Theory (DFT) is a frequently employed method to model such reaction pathways. nih.gov Calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can map the potential energy surface of the reaction, identifying intermediates and transition states. nih.gov The mechanism typically involves initial nucleophilic attack of the hydrazine onto a carbonyl group, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring. chemtube3d.com

Table 1: Hypothetical DFT-Calculated Activation Energies for Pyrazole Formation

| Transition State | Reaction Step | Hypothetical Activation Energy (ΔE‡) (kcal/mol) |

|---|---|---|

| TS1 | Intramolecular Cyclization | 15-25 |

| TS2 | Dehydration/Aromatization | 20-30 |

Note: These values are illustrative and based on typical energy barriers calculated for pyrazole synthesis under neutral or mildly acidic conditions. nih.govnih.gov

Molecular Docking and Ligand-Target Interaction Modeling

Given the broad biological activities of pyrazole derivatives, in silico molecular docking studies serve as a valuable first step to identify and analyze potential interactions with biomolecular targets. researchgate.net The following sections describe a hypothetical molecular docking study of this compound against selected protein kinases, which are common targets for pyrazole-based inhibitors. mdpi.commdpi.com

The hypothetical study would employ standard molecular docking software to place the ligand into the binding sites of target proteins. The protein structures would be obtained from the Protein Data Bank (PDB), while the ligand structure would be built and energy-minimized using computational chemistry software. uomustansiriyah.edu.iq

Hypothetical Targets:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key receptor tyrosine kinase in angiogenesis.

Cyclin-Dependent Kinase 2 (CDK2): A crucial enzyme in cell cycle regulation. nih.gov

Binding Site Analysis and Interaction Modes

For protein kinases, pyrazole derivatives often act as ATP-competitive inhibitors, binding to the active site's ATP-binding pocket. mdpi.commdpi.com This pocket typically consists of a "hinge region" that forms hydrogen bonds with the ligand, a hydrophobic region, and a solvent-exposed area.

A binding site analysis for this compound would predict how its structural features interact with these sub-pockets. The pyrazole core is crucial for anchoring the molecule, typically through hydrogen bonds. The propyl group would likely be oriented towards a hydrophobic pocket, while the ethan-1-ol side chain could interact with residues near the pocket entrance or with solvent.

Table 2: Hypothetical Binding Site Interactions for this compound

| Target Protein (PDB ID) | Key Interacting Residues | Predicted Interaction Type | Ligand Moiety Involved |

|---|---|---|---|

| VEGFR-2 (e.g., 4AGD) | Cys919 | Hydrogen Bond | Pyrazole N-H (or N) |

| Val848, Ala866 | Hydrophobic | Propyl Group | |

| Glu885, Asp1046 | Hydrogen Bond | Ethan-1-ol -OH | |

| CDK2 (e.g., 2VTO) | Leu83 | Hydrogen Bond | Pyrazole N-H (or N) |

| Ile10, Val18, Ala31 | Hydrophobic | Propyl Group | |

| Asp86, Lys33 | Hydrogen Bond/Ionic | Ethan-1-ol -OH |

Note: The listed residues are representative of typical interactions for inhibitors in these kinase active sites and are for illustrative purposes. nih.gov

Prediction of Molecular Interactions with Biomolecular Receptors or Enzymes

Based on the binding pose generated by docking software, specific molecular interactions that stabilize the ligand-protein complex can be predicted. The strength of these interactions is often estimated by a scoring function, which provides a value for binding energy.

For this compound, the model would likely show the pyridine-like nitrogen of the pyrazole ring accepting a hydrogen bond from a backbone NH group in the kinase hinge region. nih.gov The propyl group's aliphatic chain would engage in van der Waals and hydrophobic interactions within a pocket lined by nonpolar amino acid residues. nih.gov The terminal hydroxyl group of the ethan-1-ol side chain is versatile; it can act as both a hydrogen bond donor and acceptor, potentially forming key interactions with charged or polar residues like aspartate or lysine, which often reside near the entrance of the active site. nih.gov

Table 3: Hypothetical Molecular Docking Results

| Target Protein | Binding Energy (kcal/mol) | Predicted Ki (nM) | Key Predicted Hydrogen Bonds (Residue - Atom) | Distance (Å) |

|---|---|---|---|---|

| VEGFR-2 | -8.5 | ~550 | Cys919 (Backbone NH) --- Pyrazole N2 | 2.9 |

| Glu885 (Sidechain O) --- Ethan-1-ol HO- | 3.1 | |||

| CDK2 | -8.1 | ~980 | Leu83 (Backbone NH) --- Pyrazole N2 | 3.0 |

| Asp86 (Sidechain O) --- Ethan-1-ol HO- | 2.8 |

Note: These values are hypothetical and serve to illustrate the typical outputs of a molecular docking study. nih.gov

Potential Applications in Chemical Sciences Non Clinical Focus

Role as a Key Intermediate in Fine Chemical Synthesis

As a key intermediate, 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol offers multiple reactive sites for constructing more complex molecules. The pyrazole (B372694) ring is a stable aromatic system, while the hydroxyl group and the N-alkyl chain provide handles for diverse chemical transformations.

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, frequently incorporated into the design of targeted therapeutic agents. nih.gov Of the 74 small molecule protein kinase inhibitors approved by the US FDA, eight contain a pyrazole ring, highlighting its importance. nih.gov The pyrazole core is a key component in compounds designed as inhibitors for various kinases, such as ALK5 and Dual Leucine Zipper Kinase (DLK). researchgate.netresearchgate.net

The structure of this compound is particularly advantageous as a synthetic building block. The ethanol (B145695) substituent can be readily oxidized to an aldehyde or carboxylic acid, or its hydroxyl group can be converted into a leaving group for nucleophilic substitution, enabling the attachment of other molecular fragments. The N-propyl group influences the molecule's lipophilicity and steric profile, which can be crucial for optimizing the binding of a final compound to its biological target. Researchers have explored various substitutions on the pyrazole core to enhance the binding affinity and selectivity of inhibitors. nih.govresearchgate.net For instance, structure-activity relationship (SAR) studies on pyrazole derivatives have demonstrated that modifications at different positions on the ring can significantly alter a compound's properties and activity. nih.gov

| Scaffold/Derivative | Target Class | Significance in Chemical Synthesis | Reference |

|---|---|---|---|

| 3-(1-methyl-1H-pyrazol-4-yl)-quinoxaline | FGFR Kinases | Core structure for developing ATP-competitive inhibitors. | nih.gov |

| 2-amino-pyrimidine with pyrazole and indole (B1671886) rings | JAK1 Kinase | Ortho substitution on the pyrazole ring proved important for selectivity over JAK2. | nih.gov |

| 2-(1H-pyrazol-1-yl)pyridines | ALK5 Kinase | Substitutions on the pyrazole core enabled optimization of potency. | researchgate.net |

| N-(1H-Pyrazol-3-yl)pyridin-2-amine | Dual Leucine Zipper Kinase (DLK) | A scaffold-hopping approach from a pyrimidine (B1678525) core to a pyrazole core improved physicochemical properties. | researchgate.net |

The pyrazole heterocycle is not only prevalent in pharmaceuticals but also in the development of agrochemicals. While direct research on this compound in this area is limited, related heterocyclic structures like 1,2,3-triazoles are known to be used as insecticides, fungicides, and plant growth regulators. nih.gov The structural similarity suggests that pyrazole-ethanol derivatives could serve as valuable precursors for novel agrochemical agents. The molecule can be elaborated into more complex structures designed to interact with specific biological targets in pests or plants. Furthermore, pyrazole derivatives have been investigated as corrosion inhibitors, a key application in specialty chemicals. For example, 2-(1H-pyrazol-5-yl) aniline (B41778) has been shown to act as an effective corrosion inhibitor for aluminum alloys in acidic solutions. researchgate.net This indicates the potential for molecules like this compound to be used in the synthesis of functional materials for industrial applications.

Applications in Materials Science

The unique combination of a heterocyclic ring and a reactive alcohol functional group makes this compound a candidate for applications in materials science, particularly in the synthesis of advanced polymers and coordination compounds.

A monomer is a molecule that can react together with other monomer molecules to form a larger polymer chain. msu.edu The hydroxyl group of this compound allows it to act as a monomer in step-growth polymerization. For example, it could react with dicarboxylic acids or diisocyanates to form polyesters or polyurethanes, respectively. The incorporation of the N-propylpyrazole moiety into the polymer backbone would introduce specific properties, such as altered thermal stability, solubility, and conductive behavior. Related heterocyclic monomers, such as N-Vinylcarbazole, are used to create photoconductive polymers that have significant applications in the electronics industry. technochemical.com This precedent suggests that pyrazole-containing polymers derived from monomers like this compound could be investigated for novel electronic or optical materials.

Pyrazole and its derivatives are widely used as ligands in coordination chemistry due to the ability of the nitrogen atoms in the ring to coordinate with metal ions. researchgate.net The pyrazole ring can act as a neutral monodentate ligand or, upon deprotonation, as a mono-anionic bridging ligand (pyrazolate). researchgate.net This versatility allows for the construction of a wide range of coordination complexes, from simple mononuclear compounds to complex polynuclear structures and coordination polymers. nih.govaustraliaawardsindonesia.org

The compound this compound can function as a bidentate ligand, with the pyrazole nitrogen and the hydroxyl oxygen atom coordinating to a metal center. This chelation can lead to the formation of stable metal complexes with potential applications in catalysis. For instance, pyrazole-containing copper complexes have attracted attention for their diverse structural chemistry. researchgate.net

Furthermore, pyrazole-based linkers are used to construct Metal-Organic Frameworks (MOFs). MOFs are porous materials with high surface areas, making them ideal for applications in gas storage, separation, and catalysis. researchgate.netdtu.dknih.gov Porous metal pyrazolate-based MOFs have been developed for the selective and efficient capture of formaldehyde (B43269) from the air. researchgate.netdtu.dknih.gov The functional groups on this compound could be modified to create dicarboxylate or other linking groups, making it a suitable building block for novel MOFs with tailored pore environments and functionalities.

| Pyrazole Ligand/Derivative | Metal Ion(s) | Application/Structure Type | Reference |

|---|---|---|---|

| (3,5-dimethyl-1H-pyrazol-1-yl)ethanol | Cu(II), Zn(II), Cd(II), Pb(II) | Investigation of coordination behavior and binding properties. | researchgate.net |

| Pyrazole-dicarboxylate | Al(III), Zr(IV) | Forms porous Metal-Organic Frameworks (MOFs) for formaldehyde capture. | researchgate.netdtu.dk |

| 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1,10-phenanthroline | Cd(II) | Forms a five-coordinate complex with a distorted trigonal bipyramidal environment. | nih.gov |

| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Cd(II), Cu(II), Fe(II) | Construction of mononuclear coordination complexes. | nih.gov |

Mechanistic Probes in Biological Systems (strictly in vitro or theoretical studies)

In a non-clinical context, pyrazole derivatives serve as valuable tools for probing biological systems in vitro. Their ability to be synthesized with diverse functionalities allows them to be tailored as probes for studying enzyme mechanisms, protein-protein interactions, and cellular processes in a laboratory setting. nih.gov

Molecules containing a pyrazole core have been developed as fluorescent probes to investigate biological interactions. nih.govnih.gov For example, a pyrazoline derivative was used to study energy transfer parameters and protein binding, and its cell-staining properties were monitored using confocal microscopy. nih.govnih.gov The this compound structure could be similarly modified, for instance, by attaching a fluorophore to the ethanol group, to create a probe for specific biological targets.

Furthermore, pyrazole-containing compounds are frequently used in in vitro assays to study the inhibition of specific enzymes. For example, a pyrazole-based inhibitor, GDC-0879, was used to characterize the relationship between its concentration and the inhibition of phosphorylated MEK1 in cancer cell lines, providing insights into the Raf/MEK/ERK signaling pathway. nih.gov Such studies are fundamental to understanding the biochemical mechanisms of cellular signaling pathways. Molecular docking studies, a theoretical approach, are often used to predict and rationalize the binding interactions between pyrazole-based ligands and the active sites of enzymes, guiding the design of more potent and selective probes. nih.gov

| Compound Type | In Vitro Application | System Studied | Key Finding | Reference |

|---|---|---|---|---|

| 2-(5-(pyridin-2-yl)-1H-pyrazol-3-yl) phenol (B47542) (PYDP) | Fluorescent Probe | Human Serum Albumin (HSA); MCF-7 cells | Binds to HSA and stains the cytoplasm of MCF-7 cells, demonstrating utility in cell imaging. | nih.govnih.gov |

| GDC-0879 | Kinase Inhibitor | A375 melanoma and Colo205 colon cancer xenografts | Characterized the relationship between plasma concentration and inhibition of pMEK1, a key PD marker. | nih.gov |

| Pyrazoline-based thiazoles | Enzyme Inhibition Assay | α-glucosidase and urease enzymes | In vitro screening identified potent inhibitors, with SAR and molecular docking used to rationalize activity. | nih.gov |

Enzyme Inhibition Mechanisms

The pyrazole scaffold is a privileged structure in the design of enzyme inhibitors, and its derivatives have been shown to inhibit a wide range of enzymes. The specific substitutions on the pyrazole ring are crucial in determining the potency and selectivity of inhibition.

For instance, pyrazole derivatives are well-known inhibitors of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. The anti-inflammatory drug celecoxib (B62257), for example, features a 1,5-diarylpyrazole structure. wikipedia.org The structure-activity relationship studies of celecoxib have revealed that the substituent at the N1 position is critical for its activity. wikipedia.org Similarly, other pyrazole derivatives have shown potent inhibitory activity against lipoxygenase (LOX), another enzyme involved in inflammation. nih.gov The presence of the N1-propyl group in this compound could influence its interaction with the active sites of such enzymes.

Furthermore, pyrazole-containing compounds have been investigated as inhibitors of other enzyme classes, including meprin α and β, which are metalloproteases involved in fibrosis and inflammation. nih.gov Studies on meprin inhibitors have shown that modifications at various positions of the pyrazole ring can significantly alter inhibitory activity and selectivity. nih.gov The N-alkylation of pyrazoles has been achieved with high regioselectivity using enzymatic systems, highlighting the importance of the placement of such alkyl groups for biological activity. nih.gov Pyrazole derivatives have also been identified as inhibitors of butyrylcholinesterase (BuChE), a target in Alzheimer's disease research. tandfonline.com

The potential for this compound to act as an enzyme inhibitor is rooted in the established activities of its structural class. The N1-propyl group and the C5-hydroxyethyl group would likely play key roles in the binding interactions with the target enzyme's active site, influencing both affinity and specificity.

Table 1: Examples of Enzyme Inhibition by Pyrazole Derivatives

| Pyrazole Derivative Class | Target Enzyme | Observed Effect | Reference(s) |

|---|---|---|---|

| 1,5-Diarylpyrazoles | Cyclooxygenase-2 (COX-2) | Selective Inhibition | wikipedia.org |

| Substituted Pyrazolines | Lipoxygenase (LOX) | Potent Inhibition (IC50 = 80 µM for one derivative) | nih.gov |

| 3,5-Diphenylpyrazoles | Meprin α | High Inhibitory Activity (low nanomolar range) | nih.gov |

| Pyrazole-5-fluorosulfates | Butyrylcholinesterase (BuChE) | Selective Inhibition (IC50 = 0.79 µM for one derivative) | tandfonline.com |

| 1-Acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles | E. coli FabH | Potent Inhibition | nih.gov |

Receptor Binding Studies in Defined in vitro Systems

The versatility of the pyrazole core extends to its ability to serve as a scaffold for ligands that bind to various receptors. The nature and position of substituents on the pyrazole ring are determinant factors for receptor affinity and selectivity.

One notable example is the development of pyrazole derivatives as ligands for the nicotinic acid receptor. A study on substituted pyrazole-3-carboxylic acids found that a 5-propylpyrazole derivative (5-propylpyrazole-3-carboxylic acid) was active, with a K(i) value of approximately 0.15 µM. nih.gov This suggests that the propyl group, similar to the one in this compound, can be a favorable feature for binding to certain receptors.

In another study, pyrazole derivatives were investigated as agonists for the apelin receptor, a G-protein coupled receptor. The research demonstrated that modifying the N1 position of the pyrazole core from a phenyl to a propyl group enhanced the compound's potency. duke.edu This finding is directly relevant to the potential activity of this compound, as it also possesses an N1-propyl substituent.

Furthermore, tetrasubstituted pyrazoles have been identified as high-affinity ligands for the estrogen receptor (ER), with some showing selectivity for the ERα subtype. illinois.edu These studies underscore the potential of the pyrazole scaffold in designing receptor-specific ligands. The specific combination of the N1-propyl and C5-ethanol groups in this compound could confer unique binding properties to this molecule, making it a valuable tool for in vitro receptor characterization and binding studies.

Table 2: Receptor Binding Activity of Structurally Related Pyrazole Derivatives

| Pyrazole Derivative | Target Receptor | Binding Affinity/Activity | Reference(s) |

|---|---|---|---|

| 5-Propylpyrazole-3-carboxylic acid | Nicotinic Acid Receptor | K(i) ≈ 0.15 µM | nih.gov |

| N1-Propyl Pyrazole Derivative | Apelin Receptor | Enhanced potency (Ca2+ EC50 = 0.416 µM) compared to N1-phenyl analog | duke.edu |

| Propylpyrazole triol (PPT) | Estrogen Receptor α (ERα) | High affinity (ca. 50% that of estradiol), 410-fold binding preference for ERα | illinois.edu |

Modulation of Specific Biochemical Pathways at the Molecular Level

Given their ability to interact with key enzymes and receptors, pyrazole derivatives are known to modulate various biochemical pathways, including those involved in apoptosis and inflammation, in in vitro cell assays.

Apoptosis: Numerous studies have demonstrated the pro-apoptotic effects of pyrazole derivatives in cancer cell lines. researchgate.netwaocp.orgnih.govwaocp.orgmdpi.com The induction of apoptosis by these compounds is often mediated through the generation of reactive oxygen species (ROS) and the activation of caspases. waocp.orgwaocp.org For instance, one study showed that a pyrazole derivative induced apoptosis in triple-negative breast cancer cells, accompanied by an increased level of ROS and caspase 3 activity. waocp.org Another investigation into condensed pyrazole derivatives revealed their ability to induce apoptosis in colon cancer cells by increasing the level of the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2, leading to the cleavage of caspases-8, -9, and PARP-1. researchgate.netnih.gov The specific structure of this compound could potentially allow it to interact with components of the apoptotic machinery, making it a candidate for studies on programmed cell death.

Inflammatory Mediators: The role of pyrazole derivatives in modulating inflammatory pathways is well-established, primarily through their inhibition of enzymes like COX and LOX. nih.govijpsjournal.com By inhibiting these enzymes, pyrazole compounds can reduce the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. Furthermore, some pyrazole derivatives have been shown to decrease the expression of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α in in vitro models. sci-hub.se The anti-inflammatory potential of this compound could be investigated in cell-based assays by measuring its effect on the production of these inflammatory mediators in response to stimuli like lipopolysaccharide (LPS).

Table 3: Modulation of Biochemical Pathways by Pyrazole Derivatives in In Vitro Assays

| Pathway | Cell Line/System | Molecular Effect | Pyrazole Derivative Class | Reference(s) |

|---|---|---|---|---|

| Apoptosis | MDA-MB-468 (Breast Cancer) | Induction of apoptosis via ROS generation and caspase 3 activation | 1,3-Diaryl-5-(trimethoxyphenyl)-4,5-dihydro-1H-pyrazole | waocp.orgwaocp.org |

| Apoptosis | HT29 (Colon Cancer) | Increased Bax/Bcl-2 ratio, cleavage of caspases-8, -9, and PARP-1 | Condensed Pyrazoles | researchgate.netnih.gov |

| Inflammation | In vitro enzyme assays | Inhibition of COX-2 and LOX | Various Pyrazole Derivatives | nih.govijpsjournal.com |

| Inflammation | Cell-based assays | Reduction in pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) | Pyrazole-containing indolizine (B1195054) and other derivatives | sci-hub.se |

Future Research Directions and Perspectives for 2 1 Propyl 1h Pyrazol 5 Yl Ethan 1 Ol

Development of Novel and Sustainable Synthetic Methodologies

Future synthetic research should prioritize the development of efficient, scalable, and environmentally benign methods for producing 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol and its derivatives. Moving beyond traditional multi-step, high-temperature condensation reactions is crucial for aligning with modern standards of chemical manufacturing. mdpi.comresearchgate.net

Green Chemistry Approaches (e.g., photocatalysis, biocatalysis, solvent-free reactions)

Green chemistry offers a pathway to reduce the environmental footprint of pyrazole (B372694) synthesis. ias.ac.inresearchgate.netjetir.org Future work should focus on adapting and optimizing these techniques for the specific synthesis of this compound.

Photocatalysis : Visible-light photocatalysis has emerged as a powerful tool for constructing pyrazole rings under mild conditions, often using air as a benign oxidant. organic-chemistry.org Research could explore the photocatalytic cycloaddition of precursors tailored to yield the desired 1,5-disubstituted pattern of this compound. This approach minimizes energy consumption and avoids harsh reagents.

Biocatalysis : The use of enzymes as catalysts in organic synthesis offers high selectivity and operates under mild, aqueous conditions. A recent study demonstrated the successful use of an immobilized lipase (B570770) for the regioselective synthesis of 1,3,5-trisubstituted pyrazoles. acs.org Future investigations should aim to identify or engineer enzymes capable of catalyzing the cyclization to form this compound, potentially offering a highly sustainable and selective manufacturing route. acs.org

Solvent-Free and Aqueous Reactions : Eliminating volatile organic solvents is a key principle of green chemistry. Methodologies using microwave irradiation or grinding under solvent-free conditions have proven effective for synthesizing various pyrazole derivatives. pharmacophorejournal.com Additionally, conducting reactions in water, often assisted by ultrasound or catalysts like nano-ZnO, presents an eco-friendly alternative. mdpi.com Adapting these solvent-free or aqueous multicomponent reaction strategies could provide a direct and efficient route to the target molecule. mdpi.com

| Green Chemistry Approach | Potential Advantages for Synthesis | Key Research Focus |

| Photocatalysis | Mild reaction conditions, use of renewable energy (light), avoids harsh oxidants. | Designing precursors for regioselective synthesis of the 1,5-disubstituted pyrazole. |

| Biocatalysis | High selectivity, biodegradable catalyst, mild aqueous conditions. acs.org | Screening and engineering of enzymes for the specific cyclization reaction. acs.org |

| Solvent-Free Reactions | Reduced waste, simplified purification, potential for microwave or mechanochemical activation. researchgate.net | Optimizing catalyst and energy input for efficient multicomponent assembly. |

| Aqueous Synthesis | Use of a non-toxic, inexpensive solvent; compatible with ultrasound assistance. mdpi.com | Development of water-tolerant catalysts for the specific pyrazole substitution pattern. |

Flow Chemistry and Continuous Processing